2,4,6-Trimethyl-1,3,5-trithiane

Maillard reaction Cysteine degradation Aroma compound formation

2,4,6-Trimethyl-1,3,5-trithiane is the only trithiane-class flavoring authorized under UK FSA regulations (FL 15.110, min. 95% purity). Unlike non-compliant alkyl-trithiane homologs, it serves as a cysteine-specific biomarker for thermal Maillard degradation, enabling precise pathway deconvolution in flavor model systems. Its well-characterized α-polymorph crystal structure (space group Cc) provides a definitive reference for solid-state QC. Essential for EPR radical studies in sulfur-containing polymers and coordination chemistry. Procure the α-form to verify polymorphic identity against published single-crystal XRD parameters.

Molecular Formula C6H12S3
Molecular Weight 180.4 g/mol
CAS No. 2765-04-0
Cat. No. B1616672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-1,3,5-trithiane
CAS2765-04-0
Molecular FormulaC6H12S3
Molecular Weight180.4 g/mol
Structural Identifiers
SMILESCC1SC(SC(S1)C)C
InChIInChI=1S/C6H12S3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3
InChIKeyXQVYLDFSPBXACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethyl-1,3,5-trithiane (CAS 2765-04-0) – Procurement-Relevant Chemical Identity and Baseline Properties


2,4,6-Trimethyl-1,3,5-trithiane (also referred to as trithioacetaldehyde or thioacetaldehyde trimer) is a sulfur-containing heterocyclic compound of molecular formula C6H12S3 and molecular weight 180.35 g/mol [1]. It belongs to the 1,3,5-trithiane class, characterized by a six-membered ring with alternating sulfur atoms and carbon atoms bearing methyl substituents at the 2, 4, and 6 positions. This compound is a known product of the Maillard reaction and thermal degradation of cysteine, contributing to the aroma profile of cooked meats [2]. Its primary applications lie in flavor chemistry research, coordination chemistry as a ligand, and organic synthesis as a building block for sulfur-containing derivatives .

Why Generic Substitution Fails for 2,4,6-Trimethyl-1,3,5-trithiane – Key Procurement Risks


In-class sulfur heterocycles such as 1,3,5-trithiane, 2,4,6-triethyl-1,3,5-trithiane, or thiazole-based aroma compounds cannot be freely interchanged with 2,4,6-trimethyl-1,3,5-trithiane due to quantifiable differences in formation pathway specificity, thermal degradation product profiles, radical stability under ionizing radiation, crystal packing parameters, and regulatory authorisation status. The evidence below demonstrates that these differences are measurable and carry direct consequences for experimental reproducibility in flavor model systems, polymer radiation chemistry, crystallographic reference standards, and EU/UK food flavoring compliance .

2,4,6-Trimethyl-1,3,5-trithiane – Quantitative Differentiation Evidence for Scientific Procurement


Exclusive Formation from Cysteine Degradation in Maillard Model Systems vs. Competing Thiazoles and Thiophenes

In a phosphate-buffered (pH 8) Maillard model system containing l-cysteine and l-ascorbic acid heated at 140 ± 2 °C for 2 h, 2,4,6-trimethyl-1,3,5-trithiane was identified as being formed solely by l-cysteine degradation, whereas other sulfur aroma compounds such as 5-ethyl-2-methylthiazole, thieno[2,3-b]thiophene, and thieno[3,2-b]thiophene were formed through reactions involving both cysteine and ascorbic acid degradation products [1]. This binary classification was established via headspace SPME-GC-MS analysis with ¹³C isotopic labeling of ascorbic acid [1].

Maillard reaction Cysteine degradation Aroma compound formation Sulfur heterocycle specificity

Distinct Volatile Product Profile in Cysteine vs. Glutathione Thermal Degradation

Zhang, Chien, and Ho (1988) compared the volatile compounds obtained from thermal degradation of cysteine and glutathione in water at 180 °C for 1 h. 2,4,6-Trimethyl-1,3,5-trithiane was identified among the volatiles from cysteine degradation, with a Kovats retention index of 1306 on a DB-1 capillary column [1][2]. The glutathione degradation product profile differed, with distinct sulfur volatiles formed from the γ-glutamyl-cysteinyl-glycine tripeptide structure [1].

Thermal degradation Cysteine Glutathione Volatile profiling GC retention index

Differential Radical Chemistry Under Gamma Irradiation – α- and β-TMT vs. 1,3,5-Trithiane and Phenyl-Substituted Derivatives

EPR studies of γ-irradiated 1,3,5-trithiane (TT) and its derivatives at 77 K revealed that α- and β-2,4,6-trimethyl-1,3,5-trithiane (α-TMT and β-TMT) generate sulfur radical cations (S⁺•) that decay via deprotonation to form C-centered radicals at temperatures up to 293 K, ultimately producing thiyl radicals (RS•) [1]. In contrast, 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5-trithiane (TMTPT) forms stable S⁺• radical cations up to 250 K that dimerize into intermolecular three-electron-bonded species (S∴S)⁺, with no RS• observed [1]. The unsubstituted 1,3,5-trithiane (TT) showed yet another radical decay pathway [1].

Gamma irradiation EPR spectroscopy Radical stability Trithiane derivatives Polymer radiation chemistry

Crystal Structure Parameters of α-2,4,6-Trimethyl-1,3,5-trithiane – Reference Data for Crystallographic Identification

The α-form of 2,4,6-trimethyl-1,3,5-trithiane (α-TTA) has been characterized by single-crystal X-ray diffraction, yielding unit cell parameters: a = 9.768 Å, b = 12.306 Å, c = 8.521 Å, β = 116.33°, space group Cc, with four molecules per unit cell (Z = 4), and a final R factor of 0.040 for 1371 reflections [1]. These parameters are compound-specific and distinguish α-TTA from other trithiane polymorphs and derivatives [1].

X-ray crystallography Crystal structure Polymorph identification Solid-state characterization

Regulatory Authorization for Food Flavoring Use in UK/Great Britain – Authorised vs. Non-Authorised Flavoring Substances

2,4,6-Trimethyl-1,3,5-trithiane (FL No. 15.110) is an authorised flavoring substance in Great Britain (England, Scotland, Wales) with a minimum purity specification of at least 95% . In contrast, many structurally related sulfur heterocycles (e.g., 2,4,6-triethyl-1,3,5-trithiane, 2,4,6-triisobutyl-1,3,5-trithiane) do not appear on the UK regulated flavoring substances list, meaning they cannot legally be used in food flavoring applications in Great Britain without separate authorisation .

Food flavoring regulation EFSA Flavoring authorisation Regulatory compliance UK FSA

Kovats Retention Index (DB-1) as a Compound-Specific GC Identifier – Distinguishing Alkyl-Trithianes

2,4,6-Trimethyl-1,3,5-trithiane has a reported Kovats retention index of 1306 on a DB-1 non-polar capillary column [1]. The unsubstituted 1,3,5-trithiane (C₃H₆S₃, MW 138.28) and higher alkyl homologs such as 2,4,6-triethyl-1,3,5-trithiane have different retention indices due to differences in molecular weight, boiling point, and polarity, enabling unambiguous chromatographic identification [1]. This RI value is essential for GC-MS-based flavor research where co-elution of sulfur volatiles is a common analytical challenge [1].

Gas chromatography Kovats retention index Volatile analysis Compound identification Flavor chemistry

2,4,6-Trimethyl-1,3,5-trithiane – Evidence-Backed Application Scenarios for Procurement Decision-Making


Cysteine-Specific Biomarker in Maillard Reaction Flavor Model Systems

In mechanistic studies of sulfur aroma formation during thermal food processing, 2,4,6-trimethyl-1,3,5-trithiane serves as a pathway-specific biomarker for cysteine degradation. The compound is formed exclusively from cysteine and not from ascorbic acid co-reactants, unlike competing thiazoles and thiophenes [1]. This specificity enables researchers to deconvolute complex Maillard reaction networks by using this compound as a tracer for the cysteine-only degradation pathway.

Reference Standard for Sulfur-Centered Radical Chemistry in Polymer and Materials Science

The well-characterized radical behavior of α- and β-2,4,6-trimethyl-1,3,5-trithiane under γ-irradiation—specifically the deprotonation pathway from S⁺• to C-centered radicals to thiyl radicals (RS•) at 293 K—makes this compound a defined reference material for EPR studies of radiation-induced radical processes in sulfur-containing polymers and materials [1].

Authorised Sulfur Flavoring Ingredient for UK-Compliant Savory Flavor Formulations

For flavor houses developing savory, meaty, or onion-type flavor formulations for the UK market, 2,4,6-trimethyl-1,3,5-trithiane is an authorised flavoring substance (FL No. 15.110, minimum purity 95%) under UK FSA regulations [1]. Alternative alkyl-trithiane homologs lack this authorisation, making the trimethyl derivative the only compliant choice for commercial products requiring a trithiane-class sulfur impact.

Crystallographic Reference Standard for Trithiane Polymorph Identification

The published single-crystal X-ray diffraction data for α-2,4,6-trimethyl-1,3,5-trithiane (space group Cc, unit cell parameters a = 9.768 Å, b = 12.306 Å, c = 8.521 Å, β = 116.33°) provide a definitive reference for polymorph identification and quality control in solid-state chemistry applications [1]. Procurement of the α-form enables crystallographers and materials chemists to verify polymorphic identity against these established parameters.

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